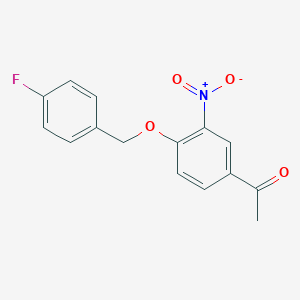
1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone is an organic compound with the molecular formula C15H12FNO4 It is characterized by the presence of a fluorobenzyl group, a nitrophenyl group, and an ethanone moiety
Méthodes De Préparation
The synthesis of 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorobenzylation: The attachment of a fluorobenzyl group to the nitrophenyl ring.
Ethanone Formation: The final step involves the formation of the ethanone moiety through a Friedel-Crafts acylation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Analyse Des Réactions Chimiques
1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Oxidation: The ethanone moiety can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The fluorobenzyl group can enhance binding affinity to certain biological targets, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone include:
1-(4-((4-Fluorobenzyl)oxy)-3-methoxyphenyl)ethanone: Differing by the presence of a methoxy group instead of a nitro group.
1-(4-((4-Fluorobenzyl)oxy)-2-nitrophenyl)ethanone: Differing by the position of the nitro group on the benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
1-[4-[(4-fluorophenyl)methoxy]-3-nitrophenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO4/c1-10(18)12-4-7-15(14(8-12)17(19)20)21-9-11-2-5-13(16)6-3-11/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYCVHFGYFJOJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371965 |
Source


|
| Record name | 1-{4-[(4-Fluorophenyl)methoxy]-3-nitrophenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-24-0 |
Source


|
| Record name | 1-[4-[(4-Fluorophenyl)methoxy]-3-nitrophenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-{4-[(4-Fluorophenyl)methoxy]-3-nitrophenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
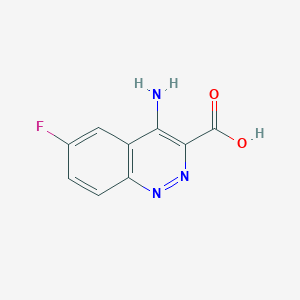
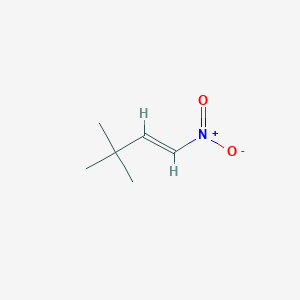
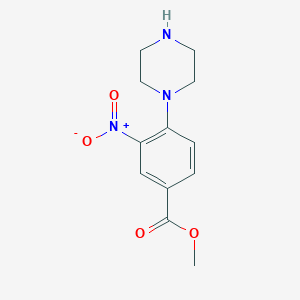
![Methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate](/img/structure/B69843.png)
![[3-(2H-tetrazol-5-yl)phenyl]methanol](/img/structure/B69845.png)
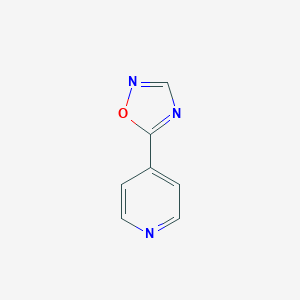
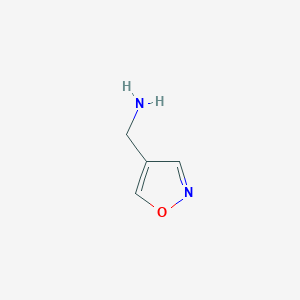
![3-Ethylfuro[2,3-b]pyridine](/img/structure/B69851.png)
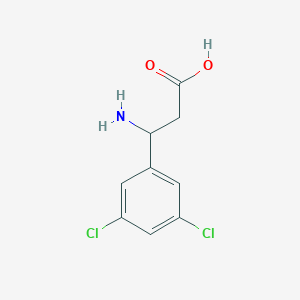
![[4-(Trifluoromethoxy)phenyl]methanethiol](/img/structure/B69855.png)
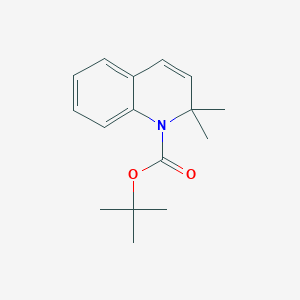
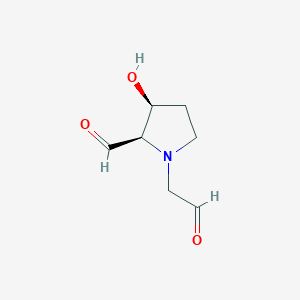
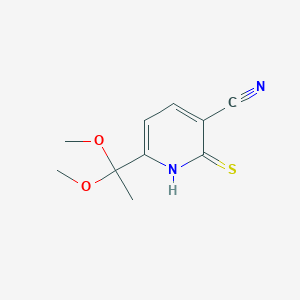
![Carbamic acid, [(2R)-2-hydroxybutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B69870.png)
